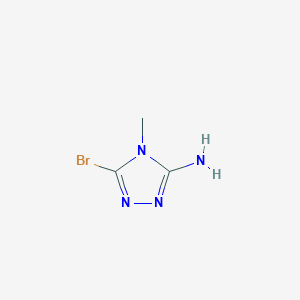

5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCRLKYFHNEDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Unambiguous Structural Confirmation

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine. Moving beyond a mere recitation of procedures, this document delves into the scientific rationale behind the selection of each analytical technique, offering field-proven insights into data interpretation and the synergistic interplay between different spectroscopic methods. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a comprehensive and irrefutable picture of the molecule. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography.

Caption: Figure 2: Key Expected HMBC Correlations

Experimental Protocol: 2D NMR (HSQC & HMBC)

-

Sample Preparation: Use the same NMR sample.

-

Instrument Setup: Use a 400 MHz or higher spectrometer equipped with a gradient probe.

-

Acquisition Parameters: Utilize standard manufacturer-provided pulse sequences for HSQC and HMBC. Optimize the spectral widths in both dimensions based on the 1D spectra.

-

Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

Predicted NMR Data Summary

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.4 - 3.6 (s, 3H) | ~30 - 35 | C3, C5 |

| NH₂ | ~5.3 - 5.8 (br s, 2H) | - | C3 |

| C3-NH₂ | - | ~155 - 160 | NH₂, N-CH₃ |

| C5-Br | - | ~140 - 145 | N-CH₃ |

Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and other experimental conditions. [2][3][4][5][6]

Part 2: Mass Spectrometry (MS) - Confirming the Elemental Composition

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For a compound containing bromine, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This characteristic isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule. [7] Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is required to achieve the high mass accuracy needed for elemental formula determination.

-

Data Analysis:

-

Observe the m/z of the molecular ion peak.

-

Confirm the presence of the characteristic isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺ with ~1:1 intensity).

-

Use the accurate mass measurement to calculate the elemental composition and compare it with the theoretical value for C₃H₅BrN₄.

-

Predicted Mass Spectrometry Data

| Ion | Calculated Exact Mass | Expected Isotopic Pattern |

| [C₃H₅⁷⁹BrN₄+H]⁺ | 190.9821 | ~100% |

| [C₃H₅⁸¹BrN₄+H]⁺ | 192.9801 | ~98% |

Part 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, we expect to observe characteristic absorption bands for the N-H, C-N, and C=N bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 - 3100 | N-H stretch | Primary amine (NH₂) |

| ~1640 - 1600 | C=N stretch | Triazole ring |

| ~1550 - 1450 | N-H bend | Primary amine (NH₂) |

| ~1450 - 1400 | N-N stretch | Triazole ring |

| ~1160 | C-N stretch | |

| Below 1000 | C-Br stretch | Bromo group |

Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment. [3][8][9]

Part 4: Single Crystal X-ray Crystallography - The Definitive Proof

Expertise & Experience: While the combination of NMR, MS, and IR provides compelling evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. [10]This technique provides a three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

Experimental Protocol: Single Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. The compound must be crystallized to produce single crystals of suitable size and quality. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and other crystallographic parameters.

A successful X-ray crystal structure analysis will provide an unequivocal model of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, leaving no doubt as to the connectivity and regiochemistry of the substituents.

Conclusion

The structure elucidation of a novel chemical entity like 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine requires a systematic and multi-faceted analytical approach. By integrating the detailed connectivity information from 1D and 2D NMR, the unequivocal molecular formula from HRMS, and the functional group identification from FTIR, a highly confident structural assignment can be made. The final, irrefutable proof is then provided by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development efforts.

References

-

AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

-

Khan, K. M., et al. (2024, February 1). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. [Link]

-

The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]

-

MDPI. (2025, November 10). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. [Link]

-

MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

-

The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

-

AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

Kamble, R. R., & Sudha, B. S. (2006). Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Journal of Chemical Sciences. [Link]

-

ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

Semantic Scholar. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3 -. [Link]

-

MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

-

Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][3][11]triazole-3-thiol derivatives as antimicrobial agents. [Link]

-

PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

-

Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

SpectraBase. 4-(2-Bromo-4-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-t[1][3][11]riazole-3-thiol - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... [Link]

-

Arabian Journal of Chemistry. (2022, April 5). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate | MDPI [mdpi.com]

The 1,2,4-Triazole Scaffold: A Technical Guide to Biological Activity and Synthetic Design

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, metabolic stability, and capacity to engage in dual hydrogen bonding (as both donor and acceptor).[1][2][3] Unlike its isomer (1,2,3-triazole), the 1,2,4-triazole is the pharmacophore backbone of the "azole" antifungal class (e.g., fluconazole, posaconazole) and an emerging warhead in oncology (e.g., letrozole). This guide analyzes the structural determinants of its biological activity, specifically targeting CYP51 inhibition and kinase modulation, and provides validated synthetic protocols for researchers.

The Pharmacophore: Structural Determinants

The biological utility of 1,2,4-triazole stems from three physicochemical pillars that distinguish it from imidazole and pyridine analogs:

-

Dipole Moment & Solubility: The ring possesses a high dipole moment (~3.2 D), significantly enhancing the aqueous solubility of lipophilic drug candidates without compromising membrane permeability.

-

Bioisosterism: It acts as a stable bioisostere for amide and ester linkages, maintaining geometry while resisting hydrolysis by peptidases or esterases.

-

Metal Coordination: The

nitrogen is a potent ligand for metalloenzymes (specifically heme iron), a feature critical for its antifungal mechanism.[2]

Table 1: Physicochemical Comparison of Azole Scaffolds

| Property | Imidazole | 1,2,3-Triazole | 1,2,4-Triazole |

| pKa (Conjugate Acid) | ~7.0 | ~1.2 | ~2.3 |

| H-Bond Acceptors | 1 (N3) | 2 (N2, N3) | 2 (N2, N4) |

| Metabolic Stability | Moderate (N-oxidation) | High | High |

| Major Clinical Use | Antifungal (Older gen) | Click Linkers | Antifungal (New gen), Oncology |

Antifungal Mastery: The CYP51 Inhibition Mechanism

The gold standard of 1,2,4-triazole activity is the inhibition of Lanosterol 14

Mechanism of Action[2][5][7]

-

Binding: The triazole enters the hydrophobic access channel of CYP51.

-

Coordination: The unhindered lone pair of the

nitrogen forms a coordinate covalent bond with the heme iron ( -

Blockade: This coordination displaces the molecular oxygen required for the oxidative removal of the 14

-methyl group of lanosterol. -

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol, leading to membrane stress and fungal cell death.

Visualization: CYP51 Inhibition Pathway

Caption: Mechanistic pathway of CYP51 inhibition.[2][4] The critical step is the N4-Iron coordination which arrests ergosterol biosynthesis.

Oncology: Kinase Inhibition & Tubulin Polymerization

Beyond antifungals, 1,2,4-triazoles are potent scaffolds in oncology, particularly as Aromatase Inhibitors (e.g., Letrozole) and emerging Kinase Inhibitors .

Key Targets

-

EGFR (Epidermal Growth Factor Receptor): 3,5-disubstituted-1,2,4-triazoles have shown IC

values in the low micromolar range (0.13 µM) by docking into the ATP-binding pocket, mimicking the adenine ring of ATP. -

Tubulin Polymerization: Indole-1,2,4-triazole hybrids bind to the colchicine site of tubulin, preventing microtubule assembly and arresting cells in the G2/M phase.

Experimental Workflow: SAR Optimization Cycle

Caption: The iterative Structure-Activity Relationship (SAR) cycle for optimizing triazole derivatives.

Synthetic Methodologies

While "Click Chemistry" (CuAAC) typically yields 1,2,3-triazoles, the synthesis of 1,2,4-triazoles requires distinct strategies. The most robust method for generating diverse libraries is the [3+2] Cycloaddition of Nitrile Imines .

The Protocol: 1,3-Dipolar Cycloaddition

This method avoids harsh conditions and allows for regioselective synthesis of 1,3,5-trisubstituted triazoles.

Reaction Scheme:

Step-by-Step Protocol

-

Precursor Preparation: Synthesize a hydrazonyl chloride by reacting a hydrazide with

or by chlorinating a hydrazone with NCS (N-chlorosuccinimide). -

Reaction Setup:

-

Dissolve the hydrazonyl chloride (1.0 equiv) and the appropriate nitrile (1.2 equiv) in dry dichloromethane (DCM) or toluene.

-

Note: The nitrile can be an aryl nitrile or an activated alkyl nitrile.

-

-

Cyclization:

-

Add Triethylamine (

, 1.5 equiv) dropwise at -

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

-

Work-up:

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over

and concentrate under vacuum.

-

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Ethyl Acetate:Hexane gradient).

Validation Check:

-

NMR: Look for the disappearance of the hydrazone -NH proton (~9-11 ppm) and the absence of the nitrile peak in IR (~2200 cm⁻¹).

-

Mass Spec: Confirm the [M+H]+ peak corresponding to the cyclized product.

Biological Assay Protocols

Protocol A: Microdilution Assay for Antifungal Activity (MIC Determination)

Standard: CLSI M27-A3

-

Inoculum Preparation:

-

Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

-

Suspend colonies in sterile saline to reach

CFU/mL (0.5 McFarland standard). -

Dilute 1:100 in RPMI 1640 medium.

-

-

Plate Setup:

-

Use a sterile 96-well flat-bottom microplate.

-

Add 100 µL of RPMI 1640 to columns 2–12.

-

Add 200 µL of the test triazole compound (dissolved in DMSO, <1% final conc.) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Incubation:

-

Add 100 µL of fungal inoculum to all wells.

-

Incubate at 35°C for 24–48 hours.

-

-

Readout:

-

MIC endpoint: The lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free well).

-

Validation: Fluconazole must be used as a positive control with an expected MIC range of 0.25–1.0 µg/mL.

-

References

-

Antifungal Mechanism: Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta. Link

-

Recent SAR Reviews: Tian, G., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry, 259, 115603.[7] Link

-

Anticancer Activity: Al-Hussain, S. A., et al. (2025).[2][8][9][10][11] Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential.[9] Archiv der Pharmazie, 358(7), e70059.[9] Link

-

Synthetic Methods: Matsuzaki, H., et al. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Chemical Communications.[12] Link

-

Tubulin Inhibition: Zhang, S., et al. (2025).[10][11] Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors.[10] European Journal of Medicinal Chemistry. Link

Sources

- 1. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. scite.ai [scite.ai]

- 5. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]

- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Structural Dynamics in Medicinal Chemistry: Tautomeric Forms of 4-Methyl-1,2,4-Triazole Derivatives

Executive Summary

This technical guide analyzes the structural behaviors of 4-methyl-1,2,4-triazole derivatives , a critical scaffold in modern drug discovery. Unlike unsubstituted triazoles, the N4-methyl group blocks the standard annular tautomerism (1H ⇌ 2H ⇌ 4H), forcing structural plasticity into substituent-based equilibria—primarily thione-thiol and amine-imine transitions.

This document provides a validated framework for identifying, characterizing, and stabilizing these tautomers, synthesizing experimental data (NMR, XRD) with computational models (DFT).

Part 1: Theoretical Framework & Mechanistic Constraints

The N4-Blocking Effect

In unsubstituted 1,2,4-triazoles, the proton migrates freely between nitrogens N1, N2, and N4. However, in 4-methyl derivatives , the N4 position is fixed as a tertiary amine (in neutral forms) or quaternary salt. This restricts proton mobility to N1 and N2, or to exocyclic substituents.

Key Consequence: The biological activity of 4-methyl-1,2,4-triazoles is governed by functional tautomerism rather than annular tautomerism.

The Thione-Thiol Equilibrium

The most pharmacologically relevant equilibrium occurs in 4-methyl-1,2,4-triazole-3-thiones .

-

Thione Form (A): Characterized by a C=S double bond and an N-H proton (typically at N1 or N2). This form dominates in the solid state and polar solvents due to higher dipole moments.

-

Thiol Form (B): Characterized by a C-S single bond and an S-H proton. This form is aromatic but generally less stable in polar environments.

Thermodynamic Reality: Experimental evidence (X-ray diffraction) confirms that 4-methyl-1,2,4-triazole-3-thione crystallizes exclusively in the thione form [1]. However, in solution, the equilibrium shifts based on solvent dielectric constants.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium constraints imposed by the N4-methyl group.

Caption: Equilibrium pathway for 4-methyl-1,2,4-triazole-3-thione. The N4-methyl group prevents N4-protonation, restricting the mobile proton to the N1/N2/S axis.

Part 2: Analytical Characterization Protocols

To accurately assign tautomeric forms, a multi-modal approach is required. Single-method analysis is often prone to error due to rapid proton exchange.

Solution-State NMR Protocol (Self-Validating)

Objective: Distinguish Thione (C=S) from Thiol (C-SH) in solution.

Protocol:

-

Solvent Selection: Use DMSO-d6 (polar aprotic) to slow proton exchange and stabilize the thione form. Avoid CDCl3 if solubility is low or if it induces aggregation.

-

1H NMR Acquisition:

-

Look for the broad singlet of N-H (Thione) typically at 13.0–14.0 ppm .

-

Look for the S-H peak (Thiol), which usually appears upfield at 3.0–5.0 ppm (often invisible due to rapid exchange).

-

-

13C NMR (The Validator):

-

Thione (C=S): The C3 carbon appears downfield, typically 160–170 ppm .

-

Thiol (C-S): The C3 carbon shifts upfield to 145–155 ppm due to increased aromaticity.

-

-

15N NMR (HMBC):

-

If available, 1H-15N HMBC is definitive. The N-H proton will correlate strongly with N1/N2 in the thione form but will show no direct N-H coupling in the thiol form (as the H is on S).

-

Solid-State Characterization (XRD)

Objective: Determine the absolute static structure.

-

Method: Single Crystal X-ray Diffraction (SC-XRD).[1]

-

Critical Metric: Measure the C3-S bond length.

-

C=S (Thione): ~1.67 Å

-

C-S (Thiol): ~1.75 Å

-

-

Result: Literature confirms 4-methyl-1,2,4-triazole-3-thione exhibits a C=S bond length indicative of the thione tautomer in P21/n space group [1].

Data Summary: Tautomeric Signatures

| Feature | Thione Form (Predominant) | Thiol Form (Minor/Rare) |

| 1H NMR (NH/SH) | ||

| 13C NMR (C3) | ||

| Bond Length (C-S) | 1.66 - 1.69 Å | 1.73 - 1.76 Å |

| IR Stretch |

Part 3: Computational Modeling (DFT)

When experimental isolation is impossible, Density Functional Theory (DFT) provides the energetic hierarchy of tautomers.

Computational Workflow

-

Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for small heterocyclic tautomers [2].

-

Solvation Model: Use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with DMSO or Water. Gas-phase calculations often erroneously favor the thiol form due to the lack of dipole stabilization.

-

Energy Gap Analysis:

-

Calculate

. -

Typically,

kcal/mol favors the thione form exclusively.

-

Decision Matrix for Tautomer Assignment

Caption: Workflow for definitive tautomer assignment. XRD is primary for solids; NMR coupled with DFT is required for solution dynamics.

Part 4: Implications for Drug Design[2]

Understanding these forms is not merely academic; it dictates ligand-protein binding.

-

H-Bond Donor/Acceptor Profile:

-

Thione: The N-H is a hydrogen bond donor; the Sulfur is a weak acceptor.

-

Thiol: The N is a hydrogen bond acceptor; the S-H is a donor.

-

Impact: Docking simulations must account for the thione form. Using the thiol form in silico (often the default in some databases) can lead to false-negative binding predictions.

-

-

Lipophilicity (LogP):

-

The thione form is more polar (lower LogP) than the aromatic thiol form. This affects membrane permeability and ADME predictions.

-

-

Metal Coordination:

-

In metallo-pharmaceuticals, the thiolate anion (deprotonated thiol) is a potent ligand. Metal complexation can stabilize the "elusive" thiol tautomer, trapping it in a bioactive conformation [3].

-

References

-

Structure cristalline de la 4-méthyl-1,2,4-triazole-thione. EDP Sciences. (1998).[2] Confirms the exclusive presence of the thione form in the crystal structure P21/n.[2]

-

Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2016). Validates B3LYP/6-311++G(d,p) for triazole tautomerism.[3][4]

-

Stabilization of an elusive tautomer by metal coordination. PMC / NIH. (2021). Demonstrates how metal complexation can trap the higher-energy tautomer.[5]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI Molecules. (2021). Reviews the biological significance of the triazole scaffold and its tautomeric implications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure cristalline de la 4-méthyl-1,2,4-triazole-thione | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilization of an elusive tautomer by metal coordination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiles of Bromo-Substituted Triazoles

Executive Summary

Bromo-substituted triazoles (1,2,3- and 1,2,4-isomers) represent a critical scaffold in modern medicinal chemistry. While the triazole ring itself is celebrated for its bioisosteric utility and metabolic robustness, the introduction of a bromine atom fundamentally alters the physicochemical landscape. This guide dissects the interplay between the lipophilic bromine substituent and the polar triazole core, providing actionable protocols for solubility determination and stability profiling.

Key Technical Takeaway: The C-Br bond on a triazole ring serves as a double-edged sword; it enhances lipophilicity and enables halogen-bonding interactions (increasing crystal lattice energy), but introduces a specific locus for hydrolytic and photolytic degradation that is absent in the parent heterocycle.

Physicochemical Architecture

The Halogen Effect on Solubility

The solubility of bromo-triazoles is governed by a competition between the solvation of the polar nitrogen-rich ring and the hydrophobic penalty of the bromine atom.

-

Lipophilicity (LogP): Bromine is significantly more lipophilic than hydrogen. Substituting H for Br on a triazole ring typically increases cLogP by approximately 0.6–0.9 units. This results in reduced aqueous solubility but enhanced permeability across lipid bilayers.

-

Crystal Lattice Energy & Halogen Bonding: Unlike chloro- or fluoro-analogs, bromo-triazoles are potent halogen bond (XB) donors . The electron-deficient

-hole on the bromine atom can interact strongly with the lone pairs of the triazole nitrogens (N...Br-C) in the solid state.-

Consequence: This specific intermolecular interaction often stabilizes the crystal lattice, raising the melting point and increasing the energy required to break the lattice during dissolution. This further suppresses thermodynamic solubility in water compared to non-halogenated analogs.

-

Comparative Property Analysis

The following table summarizes the shift in physicochemical properties when introducing a bromine atom to a 1,2,3-triazole scaffold.

| Property | Parent 1,2,3-Triazole | 4-Bromo-1,2,3-Triazole | Impact on Drug Development |

| Aqueous Solubility | High (>10 mg/mL) | Moderate to Low | Requires cosolvents (DMSO/PEG) for assays. |

| cLogP | ~0.2 (Hydrophilic) | ~1.1 (Lipophilic) | Improved membrane permeability; higher plasma protein binding. |

| H-Bond Potential | Donor (NH) & Acceptor (N) | Strong XB Donor (C-Br) | Potential for specific binding site interactions (e.g., backbone carbonyls). |

| pKa (NH) | ~9.3 | ~8.0 | Br withdraws electrons, increasing acidity of the NH proton. |

Stability Matrix & Degradation Pathways

While the triazole ring is pharmacologically inert to most metabolic oxidations, the C-Br bond introduces specific vulnerabilities.

Hydrolytic Stability

-

Acidic Conditions: The triazole ring is protonated (stable), but the C-Br bond can undergo slow nucleophilic substitution in the presence of strong acids and weak nucleophiles (water), yielding the hydroxy-triazole.[1]

-

Basic Conditions: This is the primary risk area. Strong bases can promote elimination reactions (if an alkyl chain is present at N1) or nucleophilic aromatic substitution (SNAr) if the ring is further activated by electron-withdrawing groups.

Photostability

The C-Br bond energy (~66 kcal/mol) is susceptible to homolytic cleavage under UV irradiation. Solutions of bromo-triazoles must be protected from light to prevent radical debromination or dimerization.

Visualization of Degradation Pathways

The following diagram outlines the critical stress pathways for a generic 4-bromo-1,2,3-triazole.

Caption: Degradation pathways for bromo-triazoles. Red nodes indicate degradation products affecting assay purity.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Standard kinetic solubility assays (DMSO stock -> Buffer) often overestimate solubility for bromo-triazoles due to supersaturation. A thermodynamic approach is required.

Reagents:

-

Phosphate Buffer (pH 7.4)

-

0.1 M HCl (pH 1.2)

-

HPLC Grade Acetonitrile

Workflow:

-

Saturation: Add excess solid bromo-triazole (approx. 2–5 mg) to 1 mL of buffer in a borosilicate glass vial.

-

Critical Step: Use amber vials to prevent photolytic debromination during the equilibration period.

-

-

Equilibration: Agitate at 25°C for 24–48 hours.

-

Note: Due to potential halogen bonding networks, equilibrium may take longer than standard organics.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (low binding).

-

Check: Verify no adsorption of the lipophilic bromo-compound to the filter.

-

-

Quantification: Analyze supernatant via HPLC-UV (typically 254 nm, though triazoles have low extinction coefficients; MS detection is preferred for sensitivity).

Protocol B: Stability Stress Testing

To validate the integrity of the C-Br bond for downstream applications (e.g., Suzuki coupling or biological assays).

-

Preparation: Dissolve compound to 1 mM in 50:50 MeCN:H2O.

-

Stress Conditions:

-

Acid: Add 1M HCl (Final 0.1M), heat to 60°C for 4 hours.

-

Base: Add 1M NaOH (Final 0.1M), heat to 60°C for 4 hours.

-

Oxidation: Add 3% H2O2, RT for 4 hours.

-

Photostability: Expose to UV light (ICH Q1B conditions) for 24 hours.

-

-

Analysis: Monitor disappearance of parent peak and appearance of de-brominated species (M-79/81) via LC-MS.

Integrated Workflow Diagram

This workflow ensures that solubility data is not corrupted by instability.

Caption: Decision tree for accurate solubility profiling, prioritizing stability verification.

References

-

National Institutes of Health (PMC). (2016). Neutral iodotriazoles as scaffolds for stable halogen-bonded assemblies in solution. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Retrieved from [Link]

-

Inventiva Pharma. (2016). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazole Amines

Introduction: The Enduring Significance of 1,2,4-Triazole Amines in Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs with a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4][5][6] The introduction of an amino group to this versatile ring system further enhances its pharmacological profile by providing a key site for molecular interactions and further functionalization. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic methodologies for accessing 1,2,4-triazole amines, focusing on the underlying principles, mechanistic insights, and practical applications that drive modern synthetic strategies.

Classical Approaches to the 1,2,4-Triazole Core: Foundational Reactions

The synthesis of the 1,2,4-triazole ring has a rich history, with several classical named reactions remaining relevant in contemporary organic synthesis. Understanding these foundational methods provides a crucial context for appreciating more modern advancements.

The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for preparing substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][2][4] This reaction is particularly valuable for its directness and predictable regioselectivity.

Causality Behind Experimental Choices: The use of an acid catalyst is critical for protonating a carbonyl group of the imide, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[1][4] The choice of solvent is often a high-boiling point protic solvent like acetic acid, which can also serve as the catalyst.[2]

Mechanism and Regioselectivity: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by dehydration, a 1,5-proton shift, and intramolecular cyclization to form the five-membered triazole ring.[2][4] A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are employed. The outcome is dictated by the relative acid strengths of the carboxylic acids corresponding to the acyl groups of the imide; the acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1]

Caption: Generalized workflow of the Einhorn-Brunner reaction.

The Pellizzari Reaction: A Pathway from Amides and Hydrazides

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[5] While it leads to a similar product as the Einhorn-Brunner reaction, the Pellizzari reaction often requires high temperatures and long reaction times, which can result in lower yields and the formation of side products.[5][7]

Causality Behind Experimental Choices: The high temperatures are necessary to drive the condensation and dehydration steps. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.[7] The use of microwave irradiation has been shown to shorten reaction times and improve yields.[5]

Mechanism: The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[5][7] A significant challenge, particularly in unsymmetrical reactions, is the "interchange of acyl groups," leading to a mixture of isomeric 1,2,4-triazoles.[7]

Modern Synthetic Strategies for 1,2,4-Triazole Amines

Contemporary approaches to the synthesis of 1,2,4-triazole amines often focus on milder reaction conditions, greater functional group tolerance, and improved efficiency. These methods frequently utilize readily available starting materials and versatile intermediates.

Synthesis from Amidrazones

Amidrazones are highly versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including 1,2,4-triazoles.[8]

Oxidative Cyclization with Aldehydes: An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol (PEG) as a recyclable reaction medium.[9][10] In this reaction, CAN acts as both an oxidant and a Lewis acid.[10]

Caption: Synthesis of 1,2,4-triazoles from amidrazones and aldehydes.

Synthesis from Thiosemicarbazides

Thiosemicarbazides are readily accessible starting materials that can be efficiently converted to 1,2,4-triazole-3-thiol derivatives, which can then be further functionalized.

Cyclization in Alkaline Medium: A common method involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification to yield the 1,2,4-triazole-3-thiol. A one-pot, two-step procedure involves the initial formation of acyl/aroyl substituted thiosemicarbazides by reacting substituted hydrazides with isothiocyanates, followed by refluxing in aqueous sodium hydroxide to effect cyclization.[11]

Experimental Protocol: Synthesis of 4-Aryl-5-(substituted)-4H-1,2,4-triazole-3-thiol [11]

-

Thiosemicarbazide Formation: To a solution of the appropriate substituted hydrazide (0.005 mol) in ethanol, add the corresponding aryl isothiocyanate (0.005 mol).

-

Reaction: Reflux the mixture for a duration determined by TLC monitoring until the starting materials are consumed.

-

Cyclization: Add 4N sodium hydroxide solution to the reaction mixture and reflux for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Isolation: Filter the precipitate, wash with distilled water until the filtrate is neutral, and recrystallize from ethanol to afford the pure 1,2,4-triazole-3-thiol.

Synthesis from Nitriles

Modern copper-catalyzed reactions have enabled the efficient synthesis of 1,2,4-triazoles from readily available nitriles.

Copper-Catalyzed One-Pot Synthesis: A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using two different nitriles and hydroxylamine hydrochloride as the starting materials and copper(II) acetate as the catalyst.[12] The reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with the second nitrile and subsequent intramolecular dehydration/cyclization.[12]

Table 1: Comparison of Key Synthetic Methods for 1,2,4-Triazoles

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Einhorn-Brunner | Diacylamines (imides), Hydrazines | Acid catalyst (e.g., acetic acid), heat | Good yields, predictable regioselectivity | Requires preparation of imides |

| Pellizzari | Amides, Acylhydrazides | High temperatures (neat or high-boiling solvent) | Utilizes simple starting materials | Often low yields, long reaction times, side products |

| From Amidrazones | Amidrazones, Aldehydes | Ceric ammonium nitrate (CAN), PEG | Environmentally benign, recyclable medium | May require synthesis of amidrazone precursor |

| From Thiosemicarbazides | Substituted hydrazides, Isothiocyanates | Base (e.g., NaOH), heat | One-pot procedure, readily available starting materials | Yields can be variable |

| From Nitriles | Nitriles, Hydroxylamine | Copper(II) acetate | One-pot, utilizes simple starting materials | Requires a metal catalyst |

Conclusion and Future Outlook

The synthesis of 1,2,4-triazole amines continues to be an active area of research, driven by the significant biological activities of this heterocyclic system. While classical methods like the Einhorn-Brunner and Pellizzari reactions provide a solid foundation, modern strategies focusing on efficiency, sustainability, and functional group tolerance are paving the way for the rapid discovery of novel therapeutic agents. The development of new catalytic systems and one-pot methodologies will undoubtedly continue to expand the synthetic chemist's toolbox for accessing this important class of compounds, further fueling advances in drug development and medicinal chemistry.

References

-

Einhorn–Brunner reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Pellizzari reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

A brief study of various synthetic methods of triazoles derivatives and their biological potential. (n.d.). Retrieved February 14, 2024, from [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved February 14, 2024, from [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). Retrieved February 14, 2024, from [Link]

-

A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21). Retrieved February 14, 2024, from [Link]

-

Einhorn-Brunner Reaction. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

-

Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities - ResearchGate. (2025, August 6). Retrieved February 14, 2024, from [Link]

-

Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed. (2020, November 15). Retrieved February 14, 2024, from [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

-

(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025, August 5). Retrieved February 14, 2024, from [Link]

-

Synthesis Methods for 1,2,4-Triazole Derivatives | PDF | Heterocyclic Compound | Ethanol. (n.d.). Retrieved February 14, 2024, from [Link]

-

Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022, September 25). Retrieved February 14, 2024, from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Retrieved February 14, 2024, from [Link]

-

Derivatives of thiocarbamic acid. Part II. The formation of 1,2,4-triazole salts from amines and methyl dithiocarbazate. Some attempts to prepare substituted 1-thiocarbamoylthiocarbohydrazides - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved February 14, 2024, from [Link]

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - ResearchGate. (2025, August 10). Retrieved February 14, 2024, from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC. (2025, November 16). Retrieved February 14, 2024, from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020, July 13). Retrieved February 14, 2024, from [Link]

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents. (n.d.).

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. (2025, August 10). Retrieved February 14, 2024, from [Link]

-

Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives - DergiPark. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - Growing Science. (n.d.). Retrieved February 14, 2024, from [Link]

-

A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 14, 2024, from [Link]

-

Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine | The Journal of Organic Chemistry - ACS Publications. (2015, January 7). Retrieved February 14, 2024, from [Link]

- US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents. (n.d.).

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

-

Einhorn‐Brunner reaction | Semantic Scholar. (2020, April 17). Retrieved February 14, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. chemmethod.com [chemmethod.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pubs.acs.org [pubs.acs.org]

exploring the pharmacophore potential of 1,2,4-triazole core

An In-Depth Technical Guide to the Pharmacophore Potential of the 1,2,4-Triazole Core

Abstract

The 1,2,4-triazole is a five-membered heterocyclic scaffold that has risen to prominence in medicinal chemistry, earning the designation of a "privileged structure."[1] Its unique combination of physicochemical properties—including metabolic stability, hydrogen bonding capability, dipole character, and rigidity—makes it a cornerstone in the design of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the 1,2,4-triazole core's pharmacophoric potential. We will dissect its fundamental chemical attributes, survey its extensive range of biological activities, and elucidate its role as a versatile bioisostere. Furthermore, this document details robust synthetic protocols and analyzes critical structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive resource for leveraging this powerful scaffold in their discovery programs.

The 1,2,4-Triazole Core: A Profile of a Privileged Scaffold

The 1,2,4-triazole ring is a planar, aromatic heterocycle with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being the more stable.[3] The strategic placement of three nitrogen atoms within this five-membered ring imparts a unique set of electronic and steric properties that are highly advantageous for drug design.

Key Physicochemical Properties and Pharmacophoric Significance:

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.[2] This is a fundamental aspect of its pharmacophoric character.

-

Dipole Moment: The scaffold possesses a significant dipole moment, which can contribute to polar interactions and improve the solubility of drug candidates.[3]

-

Metabolic Stability: The 1,2,4-triazole ring is generally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug by increasing its half-life.[2]

-

Rigidity and Conformational Locking: As a rigid planar structure, the triazole core can serve as a stable anchor to correctly orient various substituents in three-dimensional space, locking the molecule into a bioactive conformation.[3][4]

These features are embodied in numerous commercially successful drugs, underscoring the scaffold's therapeutic value.

Table 1: Prominent Marketed Drugs Featuring the 1,2,4-Triazole Core

| Drug Name | Therapeutic Class | Mechanism of Action |

| Fluconazole, Itraconazole | Antifungal | Inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[5][6][7] |

| Anastrozole, Letrozole | Anticancer (Breast) | Non-steroidal aromatase inhibitors, blocking estrogen biosynthesis.[8][9] |

| Ribavirin | Antiviral | A guanosine analog that interferes with viral RNA synthesis.[6][9] |

| Alprazolam | Anxiolytic | A benzodiazepine that enhances the effect of the neurotransmitter GABA.[5][6] |

| Rizatriptan | Antimigraine | A selective serotonin (5-HT1) receptor agonist.[5][9] |

The Versatility of 1,2,4-Triazole as a Bioisostere

One of the most powerful applications of the 1,2,4-triazole core in medicinal chemistry is its role as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure.[10]

-

Amide Bond Isostere: The 1,4-disubstituted 1,2,4-triazole is an excellent bioisostere for the trans-amide bond.[4] It mimics the spatial orientation and hydrogen bonding pattern of an amide but is resistant to cleavage by amidases, thereby improving metabolic stability.[11][12] Crystallographic studies have confirmed that the triazole can replicate key hydrogen bonds with target proteins, effectively replacing the amide functionality.[11][12]

-

Ester and Carboxylic Acid Isostere: The triazole ring can also serve as a replacement for ester or carboxylic acid groups. This is particularly useful for overcoming metabolic liabilities associated with esterases or for modifying a compound's acidity and polarity.[3][10]

-

Alkene Isostere: The rigid planarity of the triazole ring allows it to replace double bonds, such as the cis-olefinic bond in combretastatin A-4 (a potent tubulin inhibitor). This substitution prevents unwanted cis-trans isomerization in vivo while maintaining the crucial spatial arrangement of aromatic rings required for activity.[10]

Caption: Bioisosteric replacement of an amide with a 1,2,4-triazole.

Diverse Biological Activities and Structure-Activity Relationships (SAR)

The 1,2,4-triazole scaffold is a hub for a vast array of biological activities. The specific activity is dictated by the nature and position of the substituents attached to the triazole core.

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the development of antifungal agents.[13] Triazole antifungals like fluconazole target lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7]

SAR Insights:

-

A key pharmacophoric feature is the N4 of the triazole ring coordinating to the heme iron atom in the active site of CYP51.[8]

-

The substituents at other positions are crucial for selectivity and potency. For instance, bulky, lipophilic side chains often enhance binding to the enzyme's active site.

-

Quantitative Structure-Activity Relationship (QSAR) studies have shown that introducing electron-withdrawing groups and modifying the molecule's volume and hydrophobicity can be beneficial for antifungal activity.[14]

Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |

| Thiazolo[4,5-d]pyrimidine hybrids | Candida albicans | 0.06–2 (Excellent) | [13] |

| 4-(4-substitutedphenyl)piperazine derivatives | Candida albicans | MIC₈₀ values 16x lower than voriconazole | [5] |

| 3-amino-1,2,4-triazole derivatives | Staphylococcus aureus, Candida albicans | 2 | [15] |

Anticancer Activity

1,2,4-triazole derivatives have emerged as potent anticancer agents through various mechanisms.[1][2]

Mechanisms and SAR:

-

Aromatase Inhibition: Drugs like Letrozole and Anastrozole inhibit aromatase (a cytochrome P450 enzyme) to treat estrogen-receptor-positive breast cancer.[8] The triazole's nitrogen atoms bind to the heme iron of the enzyme, while phenyl moieties form key interactions in the active site.[8]

-

Kinase Inhibition: The scaffold is used to design inhibitors of various kinases involved in cancer cell proliferation and survival.[1]

-

Tubulin Polymerization Inhibition: As bioisosteres of compounds like combretastatin, triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][10]

Recent research has focused on creating hybrid molecules, where the 1,2,4-triazole core is linked to other anticancer pharmacophores to achieve synergistic effects and overcome drug resistance.[1][16]

Antimicrobial, Anti-inflammatory, and Other Activities

The therapeutic potential of this scaffold extends to numerous other areas:

-

Antibacterial: Triazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[3][15][17]

-

Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[18][19][20]

-

Antiviral, Anticonvulsant, and Analgesic: The literature is rich with examples of 1,2,4-triazoles demonstrating a wide range of CNS and antiviral activities.[6][8][17]

Synthetic Strategies and Experimental Protocols

The accessibility of the 1,2,4-triazole ring through various synthetic routes has greatly contributed to its widespread use. Classical methods like the Pellizzari and Einhorn-Brunner reactions are still widely employed.[21][22]

Caption: General workflow for the Pellizzari synthesis of 1,2,4-triazoles.

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol is adapted from established methodologies for the synthesis of symmetrically substituted 1,2,4-triazoles.[21]

Objective: To synthesize 3,5-diphenyl-1,2,4-triazole through the thermal condensation of benzamide and benzoyl hydrazide.

Materials:

-

Benzamide (1.21 g, 10 mmol)

-

Benzoyl hydrazide (1.36 g, 10 mmol)

-

Ethanol (for work-up and recrystallization)

-

Round-bottom flask (50 mL)

-

Oil bath with magnetic stirrer and temperature control

-

Thin-Layer Chromatography (TLC) apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reactant Mixture: Combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol) in a 50 mL round-bottom flask.

-

Heating: Place the flask in an oil bath and heat the mixture to 150-160 °C with stirring for 3-4 hours.

-

Causality Note: The high temperature is necessary to drive the condensation reaction, which involves the elimination of water and ammonia molecules to facilitate cyclization.

-

-

Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the flask to cool to room temperature. The reaction mass will solidify. Add a small amount of ethanol and triturate (grind) the solid with a spatula to break it up.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Further purify the crude product by recrystallizing from a suitable solvent, such as ethanol, to obtain pure 3,5-diphenyl-1,2,4-triazole as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point determination, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Antifungal Susceptibility Testing (Serial Dilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[15]

Objective: To determine the MIC of a 1,2,4-triazole derivative against Candida albicans.

Materials:

-

Synthesized 1,2,4-triazole compound

-

Candida albicans strain (e.g., ATCC 90028)

-

Liquid nutrient medium (e.g., RPMI-1640)

-

96-well microtiter plate

-

Sterile DMSO (for stock solution)

-

Positive control drug (e.g., Fluconazole)

-

Incubator (35 °C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 1000 µg/mL).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the liquid nutrient medium to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of Candida albicans as per CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (wells with fluconazole), a negative control (wells with medium and inoculum only), and a sterility control (wells with medium only).

-

Incubation: Incubate the plate at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or with a spectrophotometer.

-

Self-Validation: The validity of the experiment is confirmed by observing robust growth in the negative control wells and no growth in the sterility control and at effective concentrations of the positive control drug.

-

Conclusion and Future Directions

The 1,2,4-triazole core is unequivocally a privileged scaffold in modern drug discovery. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic accessibility, has enabled the development of a wide range of therapeutic agents.[23] Its role as a stable and effective bioisostere for metabolically labile groups like amides and esters provides a powerful strategy for lead optimization.[4][10] The diverse biological activities, from potent antifungal and anticancer effects to anti-inflammatory and antimicrobial properties, ensure that the 1,2,4-triazole will remain a focal point of research.[6][16][19]

Future research will likely focus on the design of novel hybrid molecules and multi-target agents to address complex diseases and combat drug resistance.[1] The continued exploration of structure-activity relationships, aided by computational docking and QSAR studies, will further refine the design of next-generation 1,2,4-triazole-based therapeutics with enhanced potency and selectivity.[14][24]

References

-

Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Čes. slov. farm., 71(4), 149-158. [Link]

-

Ghandi, M., Aryan, R., & Zomorodian, K. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 84. [Link]

-

(2023). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. ResearchGate. [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). PubMed. [Link]

-

Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6634. [Link]

-

Wang, B., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 946006. [Link]

-

Kamal, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 12(1), 14-31. [Link]

-

(2013). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Mini-Reviews in Organic Chemistry, 21. [Link]

-

Wei, Q., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

-

Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science. [Link]

-

Jat, L. R., Sharma, V., & Agarwal, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

-

de Graaf, C., et al. (2012). Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 55(23), 10594-10606. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Science and Education a New Dimension. [Link]

-

El-Sherief, H. A. M., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1, 1-5. [Link]

-

DESIGN, SYNTHESIS, AND EVALUATION OF NEW DERIVATIVE OF 1,2,4-TRIAZOLES FOR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). ResearchGate. [Link]

-

Madsen-Duggan, C., et al. (2014). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(24), 5660-5664. [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

-

Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112891. [Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ChemRxiv. [Link]

-

Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). RSC Publishing. [Link]

-

Kaur, P., & Chawla, A. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 28-33. [Link]

-

More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]

-

Kumar, G., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 267-284. [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. (n.d.). ResearchGate. [Link]

-

An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents. (2022). ScienceRise: Pharmaceutical Science. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. [Link]

-

(2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). ScienceDirect. [Link]

-

Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. isres.org [isres.org]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 10. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]

- 16. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. researchgate.net [researchgate.net]

- 19. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scispace.com [scispace.com]

- 23. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 24. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine in anticancer assays

Application Note: 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine as a Privileged Scaffold for Anticancer Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the technical application of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine (hereafter referred to as BMT-3 ) in anticancer research. Unlike fully optimized drug candidates, BMT-3 functions as a high-value fragment scaffold . Its structural utility lies in the "Tri-Vector" functionalization potential:

-

C5-Bromo Position: A handle for Suzuki/Sonogashira coupling to introduce aryl groups (targeting hydrophobic pockets).

-

C3-Amine Position: A hydrogen-bond donor/acceptor motif mimicking the adenine ring of ATP (critical for kinase inhibition).

-

N4-Methyl Group: A steric controller that locks the tautomeric state, improving binding specificity compared to unsubstituted triazoles.

This protocol guides researchers through Fragment-Based Screening (biophysical assays) and Library Derivatization (functional assays) , positioning BMT-3 as a core building block for developing tubulin polymerization inhibitors and kinase inhibitors.

Chemical Profile & Handling

| Property | Specification | Relevance to Assay |

| IUPAC Name | 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine | Core Scaffold |

| Molecular Weight | ~190.02 g/mol | Low MW ideal for Fragment-Based Drug Discovery (FBDD) |

| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Compatible with standard high-throughput screening (HTS) |

| Stability | Stable at -20°C (Solid); 1 week at 4°C (DMSO) | Avoid freeze-thaw cycles to prevent precipitation |

| Toxicity Class | Class IV (Predicted LD50 ~450 mg/kg) | Handle with standard PPE; potential irritant |

Storage Protocol:

-

Solid: Store under inert gas (Argon/Nitrogen) at -20°C. The bromide is sensitive to moisture over long periods.

-

Stock Solution: Prepare 100 mM stocks in anhydrous DMSO. Aliquot into single-use vials to prevent hydration, which can affect the bromine reactivity in subsequent synthesis steps.

Application I: Biophysical Fragment Screening (Target Engagement)

Before synthesizing complex derivatives, BMT-3 should be screened against targets (e.g., Hsp90, EGFR, Tubulin) to validate the binding mode of the core scaffold. Because fragments have low affinity (µM to mM range), standard MTT assays are often insufficient.

Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: Determine if BMT-3 binds to the target protein by measuring the shift in protein melting temperature (

Materials:

-

Recombinant Target Protein (e.g., Hsp90 or Tubulin) at 5 µM.

-

SYPRO Orange Dye (5000x stock).

-

BMT-3 (100 mM DMSO stock).

-

qPCR Machine (with melt curve capability).

Step-by-Step Procedure:

-

Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Dye Addition: Add SYPRO Orange to a final concentration of 5x.

-

Compound Addition:

-

Test Well: Add BMT-3 to a final concentration of 1 mM (High concentration is required for fragments).

-

Control Well: Add equivalent volume of DMSO (Vehicle).

-

Positive Control: Add a known inhibitor (e.g., Geldanamycin for Hsp90) at 10 µM.

-

-

Run: Ramp temperature from 25°C to 95°C at 0.5°C/minute.

-

Analysis: Calculate

.-

Valid Hit: A shift of

C indicates significant binding of the triazole core to the protein.

-

Application II: Synthetic Derivatization for Library Generation

The primary utility of BMT-3 is as a precursor. The following workflow describes converting BMT-3 into a bioactive library targeting the Colchicine Binding Site of tubulin.

Workflow Logic: The "Click-and-Couple" Strategy

The Bromine at C5 is the "warhead" for extending the molecule into the hydrophobic pocket of Tubulin.

Figure 1: Synthetic workflow transforming the BMT-3 fragment into a potent anticancer library.

Synthesis Protocol (Suzuki Coupling Example)

-

Reactants: Mix BMT-3 (1.0 eq) with substituted Phenylboronic acid (1.2 eq).

-

Catalyst: Use

(0.05 eq) and -

Solvent: Dioxane:Water (4:1).

-

Condition: Reflux at 100°C for 12 hours under

. -

Purification: The methyl group at N4 prevents tautomeric shifting, simplifying column chromatography (unlike N-H triazoles).

Application III: In Vitro Cytotoxicity Assays (Cellular Screening)

Once the library is generated, screen for antiproliferative activity.

Protocol: MTT Cell Viability Assay

Objective: Determine

Critical Control:

-

Parental Control: Include pure BMT-3 in the assay. It should show low activity (

). If BMT-3 is highly toxic, it may indicate non-specific toxicity (pan-assay interference) rather than specific target engagement.

Procedure:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add derivatives in a serial dilution (0.1 µM to 100 µM).

-

Note: Ensure final DMSO concentration is < 0.5%.

-

-

Incubation: Incubate for 48h or 72h at 37°C, 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Read: Measure Absorbance at 570 nm.

Mechanism of Action: Tubulin Polymerization Assay

Triazole-amines are classic bioisosteres for the cis-amide bond found in Combretastatin A-4 (a tubulin inhibitor).

Pathway Visualization

Figure 2: Mechanism of Action. BMT-3 derivatives inhibit microtubule dynamics, leading to mitotic arrest.

Protocol: Fluorescence-Based Tubulin Polymerization

-

Reagent: Use a commercial Tubulin Polymerization Assay Kit (fluorescence based, >99% pure tubulin).

-

Setup: Keep all reagents on ice.

-

Reaction: Mix Tubulin (3 mg/mL) with GTP (1 mM) and Test Compound (5 µM).

-

Measurement: Transfer to a pre-warmed (37°C) fluorometer.

-

Read: Ex/Em = 360/450 nm every 30 seconds for 60 minutes.

-

Result: A decrease in the

of the polymerization curve compared to control (Taxol or Vehicle) confirms direct tubulin inhibition.

References

-

Al-Wahaibi, L.H., et al. (2023). "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs."[1][2][3] Molecules, 28(19), 6936.[4]

-